PTP1B Inhibition: ~1.4‑Fold Superiority Over the 3‑Methylphenyl Analog
In a head-to-head PTP1B inhibition assay, 1-(benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide exhibited an IC50 of ~0.5 µM, whereas the closely related analog 1-(4-bromobenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide showed an IC50 of ~0.7 µM under the same assay conditions . This represents a ~1.4‑fold improvement in potency for the isobutyl‑substituted compound.
| Evidence Dimension | PTP1B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | ~0.5 µM |
| Comparator Or Baseline | 1-(4-bromobenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide; ~0.7 µM |
| Quantified Difference | ~1.4‑fold lower IC50 (greater potency) |
| Conditions | In vitro PTP1B enzyme inhibition assay (vendor-reported data) |
Why This Matters
For projects targeting PTP1B, the 1.4‑fold potency advantage directly translates to lower compound requirement per assay point, reducing procurement cost per experimental unit.
